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molecular formula C8H16O B8801373 2-Methyl-2-pentyloxirane CAS No. 53907-75-8

2-Methyl-2-pentyloxirane

Cat. No. B8801373
M. Wt: 128.21 g/mol
InChI Key: SMSAOBIPMBKJOU-UHFFFAOYSA-N
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Patent
US04530933

Procedure details

To a solution of 2-methyl-1-heptene 4 (17 g, 0.15 mol) in methylene chloride (300 mL) at 0° C. was added meta-chloroperbenzoic acid (37 g, 0.18 mol) in portions. The reaction mixture was stirred at 0° C. for 30 minutes, then at room temperature overnight. It was cooled in an ice bath and then filtered. The filtrate was washed with 5% sodium hydroxide, saturated sodium chloride and dried over magnesium sulfate; 7.8 g of 2-methyl-1-heptene oxide 5 was obtained after HPLC purification.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])=[CH2:3].ClC1C=CC=C(C(OO)=[O:17])C=1>C(Cl)Cl>[CH3:3][C:2]1([CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[O:17][CH2:1]1

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
CC(=C)CCCCC
Name
Quantity
37 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtrate was washed with 5% sodium hydroxide, saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC1(CO1)CCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: CALCULATEDPERCENTYIELD 40.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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